Ophiopogonone C

Catalog No.
S12769501
CAS No.
M.F
C19H14O7
M. Wt
354.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ophiopogonone C

Product Name

Ophiopogonone C

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-5,7-dihydroxy-6-methyl-4-oxochromene-8-carbaldehyde

Molecular Formula

C19H14O7

Molecular Weight

354.3 g/mol

InChI

InChI=1S/C19H14O7/c1-9-16(21)12(6-20)19-15(17(9)22)18(23)11(7-24-19)4-10-2-3-13-14(5-10)26-8-25-13/h2-3,5-7,21-22H,4,8H2,1H3

InChI Key

MNAZQDBGIVJQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(=CO2)CC3=CC4=C(C=C3)OCO4)C=O)O

Ophiopogonone C is a natural product found in Ophiopogon japonicus with data available.

Ophiopogonone C is a homoisoflavonoid compound derived from the roots of the Ophiopogon genus, particularly Ophiopogon japonicus. This compound is characterized by its unique chemical structure, which includes a chromone backbone with various functional groups that contribute to its biological activity. The molecular formula of Ophiopogonone C is C18H18O5C_{18}H_{18}O_5, and it has been studied for its potential therapeutic properties, particularly in traditional medicine.

. These may include:

  • Hydrolysis: In the presence of water and under acidic or basic conditions, Ophiopogonone C can undergo hydrolysis, leading to the formation of simpler phenolic compounds.
  • Oxidation: The compound can be oxidized to form more reactive species, which may participate in further bio

Ophiopogonone C exhibits several notable biological activities:

  • Anti-inflammatory Effects: Studies have shown that Ophiopogonone C possesses anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators such as nitric oxide and prostaglandins .
  • Antioxidant Activity: The compound has demonstrated the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .
  • Cytotoxicity: Preliminary research indicates that Ophiopogonone C may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent .

The synthesis of Ophiopogonone C can be achieved through various methods, including:

  • Natural Extraction: The most common method involves extracting the compound from the tuberous roots of Ophiopogon japonicus using solvents like ethanol or methanol.
  • Chemical Synthesis: Synthetic pathways may involve the modification of simpler flavonoid precursors through reactions such as methylation, acylation, or cyclization to construct the desired homoisoflavonoid structure.

Research into efficient synthesis methods continues to evolve, focusing on improving yield and purity while reducing environmental impact.

Ophiopogonone C has several applications in various fields:

  • Pharmaceuticals: Due to its anti-inflammatory and antioxidant properties, it is being investigated for potential use in developing new anti-inflammatory drugs and cancer therapies.
  • Cosmetics: Its antioxidant activity makes it a candidate for inclusion in skincare products aimed at reducing oxidative damage and promoting skin health.
  • Traditional Medicine: In traditional Chinese medicine, compounds from Ophiopogon are used for their health benefits, including promoting hydration and alleviating coughs.

Interaction studies involving Ophiopogonone C focus on its ability to modulate biological pathways. Research indicates that it may interact with various receptors and enzymes involved in inflammation and oxidative stress responses. For example:

  • Nitric Oxide Synthase Inhibition: Ophiopogonone C has been shown to inhibit nitric oxide synthase activity, thereby reducing nitric oxide production during inflammatory responses .
  • Prostaglandin Synthesis Modulation: The compound may influence prostaglandin synthesis pathways, contributing to its anti-inflammatory effects .

These interactions highlight the compound's potential as a therapeutic agent.

Ophiopogonone C shares structural similarities with other homoisoflavonoids and flavonoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Biological Activities
Ophiopogonanone AC18H16O6C_{18}H_{16}O_6Anti-inflammatory, antioxidant
Ophiopogonanone BC18H18O5C_{18}H_{18}O_5Anti-inflammatory, cytotoxic
Homoisoflavonoid XC17H16O5C_{17}H_{16}O_5Antioxidant, anti-cancer

Uniqueness of Ophiopogonone C

What sets Ophiopogonone C apart from these similar compounds is its specific arrangement of functional groups that enhance its solubility and bioavailability. Its unique structure allows it to effectively interact with biological targets involved in inflammation and oxidative stress more efficiently than some other homoisoflavonoids. Additionally, ongoing research continues to uncover novel properties that could further distinguish it from related compounds.

XLogP3

3.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

354.07395278 g/mol

Monoisotopic Mass

354.07395278 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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